molecular formula C19H20N4OS2 B2505227 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 894006-98-5

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2505227
CAS No.: 894006-98-5
M. Wt: 384.52
InChI Key: JFHNZHOSNSLNDS-UHFFFAOYSA-N
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Description

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridazine ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the introduction of the acetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide include:

  • 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position and type of substituents on the thiazole and pyridazine rings

Biological Activity

The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a thiazole and pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4OSC_{15}H_{18}N_4OS, with a molecular weight of 302.39 g/mol. The compound features a thiazole ring, a pyridazine moiety, and an acetamide functional group, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various strains of bacteria and fungi:

  • Gram-positive Bacteria : Some derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
  • Fungal Infections : Compounds related to thiazole structures have shown broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Potential

Research has highlighted the anticancer potential of thiazole and pyridazine derivatives. A study screening a library of compounds found that certain derivatives could inhibit cancer cell proliferation effectively. The ability to penetrate multicellular spheroids—a model that mimics tumor environments—enhances their potential as anticancer agents .

The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors:

  • Cholinesterase Inhibition : Thiazole derivatives have shown inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission and have implications in treating Alzheimer's disease .
  • Targeting Signaling Pathways : Some derivatives affect pathways involving amyloid-beta aggregation and tau protein phosphorylation, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in the Molecules journal examined various thiazole derivatives for their antimicrobial properties. The results indicated that compounds with the thiazole-pyridazine scaffold exhibited significant activity against resistant bacterial strains .
  • Anticancer Screening : Research highlighted in Scientific Reports focused on the anticancer properties of thiazole-containing compounds. The study revealed that these compounds could inhibit tumor growth in vitro and in vivo models, suggesting their potential as chemotherapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Thiazole Derivative 1AntimicrobialMRSA
Thiazole Derivative 2AntifungalCandida auris
Thiazole-PyridazineAnticancerMulticellular spheroids
Thiazole Derivative 3Cholinesterase InhibitionAlzheimer's models

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-11-5-6-12(2)16(9-11)21-17(24)10-25-18-8-7-15(22-23-18)19-13(3)20-14(4)26-19/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHNZHOSNSLNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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